An In-depth Technical Guide to the Physicochemical Properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. As a novel compound of interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its advancement as a potential therapeutic agent. This document outlines the identity and structure of the molecule, details its predicted physicochemical parameters, and provides robust, field-proven experimental protocols for their empirical determination. The synthesis of the title compound is discussed, and its potential pharmacological relevance is explored based on the known activities of its constituent indan and furoic acid moieties. This guide is intended to serve as a foundational resource for researchers engaged in the development of this and structurally related compounds.
Introduction
The confluence of diverse structural motifs in a single molecular entity often leads to novel pharmacological profiles. 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a compound that marries the rigid, bicyclic framework of a dihydroindenyl group with the versatile heterocyclic furoic acid scaffold. Furan derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] Similarly, indane derivatives have been explored for various therapeutic applications, including as anticoagulants and neuroprotective agents.[3] The strategic combination of these two pharmacophores suggests that 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid may possess unique and valuable biological activities. A comprehensive characterization of its physicochemical properties is the critical first step in unlocking its therapeutic potential.
Compound Identity and Structure
The unambiguous identification and structural elucidation of a compound are the cornerstones of any drug development program.
IUPAC Name: 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
Molecular Formula: C₁₅H₁₄O₄
Molecular Weight: 258.27 g/mol
Chemical Structure:
Figure 1: Chemical structure of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid.
Predicted and Experimental Physicochemical Properties
A summary of the predicted and key experimental physicochemical properties is presented below. The subsequent sections detail the methodologies for the experimental determination of these parameters.
| Property | Predicted Value/Range | Experimental Protocol Section |
| Melting Point (°C) | 150 - 180 | 3.1 |
| Solubility | Poorly soluble in water | 3.2 |
| pKa | 3.0 - 4.0 | 3.3 |
| LogP | 2.5 - 3.5 | 3.4 |
Melting Point
The melting point is a crucial indicator of purity and is influenced by the crystalline structure of the compound. For a crystalline solid, a sharp melting point range is expected.
Predicted Melting Point: Based on the melting points of 2-furoic acid (133 °C) and the rigid, larger indan moiety, the melting point of the title compound is predicted to be in the range of 150-180 °C.
A calibrated digital melting point apparatus should be used for accurate determination.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.
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Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for precise observation of the melting process.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Figure 2: Workflow for melting point determination.
Solubility
Solubility is a critical determinant of a drug's bioavailability. The presence of a carboxylic acid group suggests pH-dependent solubility.
Predicted Solubility: The molecule contains both a hydrophobic indan group and a polar carboxylic acid. Therefore, it is expected to be poorly soluble in water at neutral pH but should exhibit increased solubility in alkaline solutions due to the formation of the carboxylate salt.
The equilibrium solubility will be determined at different pH values to construct a pH-solubility profile, following guidelines similar to those established by the WHO for Biopharmaceutics Classification System (BCS) studies.[4]
Methodology:
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Buffer Preparation: Prepare a series of buffers at pH 1.2, 4.5, and 6.8.
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Sample Addition: Add an excess amount of the compound to each buffer in separate vials.
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Equilibration: The vials are agitated in a constant temperature bath (e.g., 37 °C) to reach equilibrium. Samples are taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
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Sample Analysis: The samples are filtered or centrifuged to remove undissolved solids. The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Figure 3: Workflow for pH-dependent solubility determination.
Ionization Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted pKa: The pKa of the carboxylic acid group is expected to be in the range of 3.0-4.0, similar to that of 2-furoic acid (pKa ≈ 3.1).
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Methodology:
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water with a co-solvent if necessary).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall pharmacokinetic behavior.
Predicted LogP: The presence of the lipophilic indan moiety suggests a moderately high LogP value, likely in the range of 2.5-3.5.
The shake-flask method is the traditional and most direct method for LogP determination.
Methodology:
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Solvent System: n-Octanol and water are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Proposed Synthesis
A plausible synthetic route for 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid can be envisioned starting from commercially available 5-hydroxyindan and a suitable 5-halomethyl-2-furoic acid ester.
Figure 4: Proposed synthetic pathway.
The synthesis would likely involve a Williamson ether synthesis between 5-hydroxyindan and a 5-(halomethyl)-2-furoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Potential Pharmacological Relevance
The structural components of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid suggest several avenues for pharmacological activity.
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Furoic Acid Moiety: Derivatives of 2-furoic acid are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The furoate moiety is also present in several approved drugs, such as the corticosteroid mometasone furoate and the antiparasitic agent diloxanide furoate.[5]
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Indan Moiety: The indane scaffold is present in various biologically active molecules. Indandione derivatives, for instance, have been investigated for their anticoagulant, anti-inflammatory, and neuroprotective activities.[3]
The combination of these two pharmacophores in a single molecule could lead to synergistic or novel biological effects. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. While experimental data for this specific molecule is not yet widely available, this document offers a robust framework for its characterization by presenting predicted values and established experimental protocols. The proposed synthetic route and the discussion of its potential pharmacological relevance provide a solid foundation for future research and development of this promising compound.
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